Superior Nucleophilic Reactivity in Michael-Type Additions: A Direct Kinetic Comparison
4-Methylbenzenesulfinic acid hydrate demonstrates a higher observed reaction rate constant (k_obs) in Michael-type additions compared to unsubstituted and electron-deficient analogs. In an electrochemical study of quinizarin derivatization, the k_obs values were determined to follow the order p-toluenesulfinic acid > benzenesulfinic acid > p-chlorobenzenesulfinic acid [1].
| Evidence Dimension | Observed reaction rate constant (k_obs) for Michael-type addition to oxidized quinizarin |
|---|---|
| Target Compound Data | p-Toluenesulfinic acid (highest k_obs) |
| Comparator Or Baseline | Benzenesulfinic acid (lower k_obs), p-Chlorobenzenesulfinic acid (lowest k_obs) |
| Quantified Difference | Exact numerical values not provided in abstract; however, the qualitative order p-toluenesulfinic acid > benzenesulfinic acid > p-chlorobenzenesulfinic acid is explicitly stated based on digital simulation of cyclic voltammograms. |
| Conditions | Electrochemical oxidation of 1,4-dihydroxyanthraquinone (quinizarin) in acetonitrile/water mixture, using cyclic voltammetry and digital simulation |
Why This Matters
This data indicates that p-toluenesulfinic acid is the most reactive nucleophile among common aryl sulfinic acids in this system, enabling faster, more efficient sulfonylation reactions which is a critical selection criterion for process chemists.
- [1] Electrochemical study of quinizarin in the presence of arylsulfinic acids: Synthesis of new sulfone derivatives of quinizarin. (n.d.). Retrieved from infona.pl. View Source
